5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine
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Overview
Description
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a 2-chloroethyl group attached to the benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2-chloroethanol with 1,4-benzodioxine under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as phase transfer catalysts, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. This mechanism is similar to that of other alkylating agents, which are known to interfere with cellular processes by forming cross-links within biomolecules.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl) sulfide:
Bis(2-chloroethyl)amine: A nitrogen mustard compound used in chemotherapy.
2-Chloroethyl ethyl sulfide: Another compound with a chloroethyl group, used in chemical synthesis.
Uniqueness
5-(2-Chloroethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its benzodioxine ring structure, which imparts specific chemical properties and potential applications that are distinct from other chloroethyl compounds. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C10H11ClO2 |
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Molecular Weight |
198.64 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C10H11ClO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7H2 |
InChI Key |
QDJHFLBBRHTHMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CCCl |
Origin of Product |
United States |
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